N,N-Diethylhydroxylamine (DEHA) finds application in scientific research as an oxygen scavenger. Its ability to react readily with dissolved oxygen makes it valuable in various research settings where oxygen can interfere with experiments or degrade sensitive materials.
For instance, DEHA is used in:
DEHA's ability to react with free radicals makes it a potential radical scavenger in various research applications. Free radicals are highly reactive species known to damage biological molecules and contribute to various diseases.
Research explores the potential use of DEHA in:
DEHA's unique properties are also explored in other scientific research areas, including:
N,N-Diethylhydroxylamine is an organic compound with the molecular formula and a molecular weight of 89.14 g/mol. It is typically encountered as a colorless to yellow liquid with an amine-like odor, although pure N,N-diethylhydroxylamine is colorless. This compound is soluble in water, ethanol, ether, chloroform, and benzene, making it versatile for various applications in chemical processes .
DEHA is classified as a hazardous material due to several factors:
N,N-Diethylhydroxylamine exhibits moderate toxicity but is significantly less toxic than its predecessor, hydrazine. Its ability to scavenge free radicals makes it useful in various biological applications, including as an antioxidant. It has been studied for its potential effects on reducing toxic heavy metals in aqueous solutions, such as converting hexavalent chromium to trivalent chromium, which is less harmful .
The synthesis of N,N-diethylhydroxylamine typically involves the reaction of triethylamine with a peroxide. This process is followed by purification and distillation to obtain the final product. The compound can also be produced through various other methods involving different reagents and conditions, such as the use of organometallic complexes .
N,N-Diethylhydroxylamine has a wide range of applications:
Research has investigated the interaction kinetics of N,N-diethylhydroxylamine with free oxygen in distilled water. These studies reveal that the compound effectively reduces dissolved oxygen levels, thereby preventing corrosion in metal systems such as boilers. The reaction kinetics suggest that N,N-diethylhydroxylamine can be optimized for specific conditions within industrial applications .
N,N-Diethylhydroxylamine shares similarities with several other compounds, notably:
Compound Name | Formula | Unique Features |
---|---|---|
N,O-Diethylhydroxylamine | EtNHOEt | An isomer of N,N-diethylhydroxylamine with different reactivity patterns. |
Hydrazine | N2H4 | Historically used for similar applications but has higher toxicity. |
Diethylamine | (C2H5)2NH | A product of degradation from N,N-diethylhydroxylamine; used as a solvent and reagent. |
Ethanol | C2H5OH | Common solvent that interacts with hydroxylamines but lacks the nitrogen functionality. |
N,N-Diethylhydroxylamine's unique properties as a volatile oxygen scavenger make it particularly valuable in high-pressure environments compared to these similar compounds, especially due to its lower toxicity profile and effectiveness at preventing corrosion in boiler systems .
Flammable;Irritant;Environmental Hazard